molecular formula C14H10N2OS B2489651 (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 52505-48-3

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B2489651
CAS No.: 52505-48-3
M. Wt: 254.31
InChI Key: DUDUSXVCJNPSFT-UHFFFAOYSA-N
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Description

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a thieno[2,3-b]pyridine core fused with an aminophenyl methanone moiety, making it a versatile scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins in the presence of triethylamine at room temperature. This reaction leads to the formation of 4-(2-pyridylthiomethyl)coumarins, which can be further transformed into the desired thieno[2,3-b]pyridine derivatives through intramolecular condensation and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile scaffold for drug development.

Properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c15-11-10-7-4-8-16-14(10)18-13(11)12(17)9-5-2-1-3-6-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDUSXVCJNPSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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